(Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide (Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 562806-17-1
VCID: VC6876594
InChI: InChI=1S/C18H13F3N2O3/c1-26-16-6-5-11(8-15(16)24)7-12(10-22)17(25)23-14-4-2-3-13(9-14)18(19,20)21/h2-9,24H,1H3,(H,23,25)/b12-7-
SMILES: COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Molecular Formula: C18H13F3N2O3
Molecular Weight: 362.308

(Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

CAS No.: 562806-17-1

Cat. No.: VC6876594

Molecular Formula: C18H13F3N2O3

Molecular Weight: 362.308

* For research use only. Not for human or veterinary use.

(Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide - 562806-17-1

Specification

CAS No. 562806-17-1
Molecular Formula C18H13F3N2O3
Molecular Weight 362.308
IUPAC Name (Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Standard InChI InChI=1S/C18H13F3N2O3/c1-26-16-6-5-11(8-15(16)24)7-12(10-22)17(25)23-14-4-2-3-13(9-14)18(19,20)21/h2-9,24H,1H3,(H,23,25)/b12-7-
Standard InChI Key LGSBRCOVJGTNAN-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O

Introduction

The compound (Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic organic molecule that belongs to the class of amides. It features a cyano group, a hydroxy and methoxy-substituted phenyl ring, and a trifluoromethyl-substituted phenyl ring attached to the amide nitrogen. This compound is of interest due to its potential biological activities and chemical properties.

Biological Activities

While specific biological activities of this compound are not detailed in the search results, compounds with similar structures often exhibit potential as inhibitors or modulators of various enzymes or receptors. For instance, related cyanoacrylamide derivatives have been studied for their anti-inflammatory properties or as potential inhibitors of specific enzymes.

Research Findings and Potential Applications

Given the lack of specific data on this compound, research findings would typically focus on its structural analogs. These compounds are often evaluated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. The presence of a trifluoromethyl group can enhance lipophilicity and potentially improve bioavailability.

Data Tables

Since specific data for (Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is not available, a general table summarizing potential properties of similar compounds can be constructed:

PropertyGeneral Value for Similar Compounds
Molecular WeightApproximately 350-400 g/mol
SolubilityVariable, often moderate in organic solvents
Biological ActivityPotential anti-inflammatory or enzyme inhibitory activities
Synthesis MethodTypically involves amine and cyanoacrylate derivatives

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator